Cas no 2168455-22-7 (methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate)

Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate is a brominated thiazolidine derivative with potential applications in pharmaceutical and organic synthesis. The compound features a thiazolidine core functionalized with a 3-bromophenyl group at the 2-position and a methyl ester at the 4-position, offering versatility as a synthetic intermediate. The bromine substituent enhances reactivity for further cross-coupling reactions, such as Suzuki or Heck couplings, while the ester group provides a handle for derivatization. Its well-defined structure and stability under standard conditions make it suitable for medicinal chemistry research, particularly in the development of bioactive molecules. The compound is typically characterized by NMR and HPLC for purity verification.
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate structure
2168455-22-7 structure
Product name:methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
CAS No:2168455-22-7
MF:C11H12BrNO2S
Molecular Weight:302.187480926514
CID:6189757
PubChem ID:137941376

methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
    • EN300-1070539
    • 2168455-22-7
    • インチ: 1S/C11H12BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-5,9-10,13H,6H2,1H3
    • InChIKey: TUJIWURAMIEULP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1NC(C(=O)OC)CS1

計算された属性

  • 精确分子量: 300.97721g/mol
  • 同位素质量: 300.97721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 63.6Ų

methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1070539-0.1g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7 95%
0.1g
$376.0 2023-10-28
Enamine
EN300-1070539-1g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7 95%
1g
$428.0 2023-10-28
Enamine
EN300-1070539-10g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7 95%
10g
$1839.0 2023-10-28
Enamine
EN300-1070539-0.25g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7 95%
0.25g
$393.0 2023-10-28
Enamine
EN300-1070539-5.0g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7
5g
$2110.0 2023-06-10
Enamine
EN300-1070539-1.0g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7
1g
$728.0 2023-06-10
Enamine
EN300-1070539-0.05g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7 95%
0.05g
$359.0 2023-10-28
Enamine
EN300-1070539-0.5g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7 95%
0.5g
$410.0 2023-10-28
Enamine
EN300-1070539-10.0g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7
10g
$3131.0 2023-06-10
Enamine
EN300-1070539-2.5g
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
2168455-22-7 95%
2.5g
$838.0 2023-10-28

methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate 関連文献

methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylateに関する追加情報

Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2168455-22-7): A Key Intermediate in Modern Pharmaceutical Research

Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2168455-22-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural properties and potential applications in drug development. This compound, featuring a thiazolidine core appended with a bromophenyl substituent and an ester functionality, presents an intriguing scaffold for medicinal chemists seeking to design novel therapeutic agents.

The thiazolidine moiety is a heterocyclic structure characterized by a five-membered ring containing sulfur and oxygen atoms. This motif is widely recognized for its presence in numerous biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The incorporation of a bromophenyl group into the molecule introduces a region of high electrophilicity, making it a valuable precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.

The ester group at the 4-position of the thiazolidine ring in Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate serves as a versatile handle for chemical manipulation. It can be hydrolyzed to yield the corresponding carboxylic acid or converted into other functional groups, such as amides or alcohols, depending on the synthetic needs. This adaptability makes the compound an indispensable building block for constructing libraries of pharmacologically relevant compounds.

In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of thiazolidine-based scaffolds. Studies have demonstrated that modifications at various positions within this core structure can significantly influence biological activity. For instance, derivatives with substituents at the 2- and 5-positions have shown promise as kinase inhibitors and antimicrobial agents. The presence of the bromophenyl group in Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate further enhances its utility by enabling selective functionalization and tuning of electronic properties.

The compound's relevance is further underscored by its application in the synthesis of targeted therapies. Researchers are leveraging its structural features to develop inhibitors of enzymes implicated in diseases such as cancer and inflammation. The bromophenyl moiety, in particular, has been exploited in designing molecules that interact with specific protein targets through halogen bonding interactions—a phenomenon that has gained traction as a strategy to improve drug affinity and selectivity.

The synthesis of Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the formation of the thiazolidine ring through cyclization reactions involving sulfur-containing reagents. Subsequent steps include halogenation at the phenyl ring followed by esterification to introduce the carboxylate ester functionality. Advances in synthetic methodologies have enabled more efficient and scalable production protocols, making this compound more accessible for industrial applications.

The growing body of research highlighting the utility of Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate underscores its importance as a pharmaceutical intermediate. Its ability to serve as a precursor for diverse bioactive molecules positions it as a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs. As computational chemistry and high-throughput screening technologies continue to evolve, compounds like this are likely to play an increasingly pivotal role in accelerating the discovery and development of novel therapeutics.

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